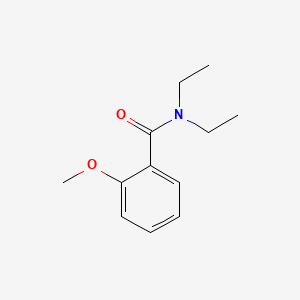

N,N-diethyl-2-methoxybenzamide

Übersicht

Beschreibung

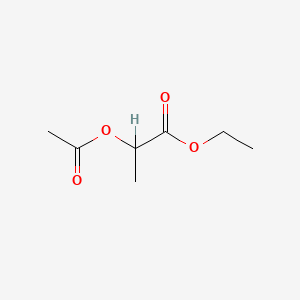

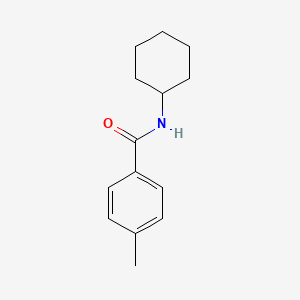

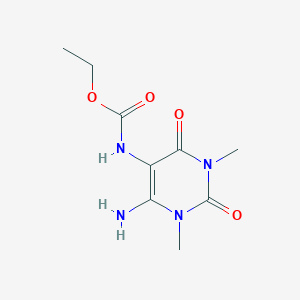

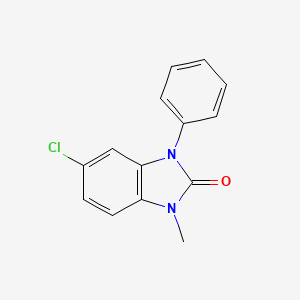

N,N-diethyl-2-methoxybenzamide is an organic compound with the molecular formula C12H17NO2 . It belongs to the class of organic compounds known as methoxyphenols, which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .

Synthesis Analysis

The synthesis of N,N-diethylbenzamides, including N,N-diethyl-2-methoxybenzamide, has been achieved via a non-classical Mitsunobu Reaction . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The molecular structure of N,N-diethyl-2-methoxybenzamide consists of a benzene ring attached to an amide group and a methoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

N,N-diethyl-2-methoxybenzamide is a dark brown liquid . It has a molecular weight of 207.27 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Refractive Index and Polarizability Studies

N,N-diethyl-2-methoxybenzamide, closely related to 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has been the subject of studies focusing on its physical properties like molar refraction and polarizability. The study by Sawale et al. (2016) examines the effects of drug concentration on the density and refractive index in solutions, providing insights into the molecular interactions and polarizability effects in such compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).

Chemistry and Synthesis

In the realm of organic synthesis, the compound has been used in selective mono-fluorination of diols. The research by Suwada, Fukuhara, and Hara (2007) demonstrates its utility in achieving selective fluorination, a process valuable in various chemical syntheses (Suwada, Fukuhara, & Hara, 2007).

Potential Pharmaceutical Applications

In a broader pharmaceutical context, related compounds like N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide have been identified as metabolites of certain drugs in studies such as that by Cowan, Huizing, and Beckett (1976). This highlights the relevance of N,N-diethyl-2-methoxybenzamide derivatives in understanding drug metabolism (Cowan, Huizing, & Beckett, 1976).

Catalysis and Chemical Reactions

In catalysis, studies have shown the utility of related compounds in Rhodium(III)-catalyzed C-H activation processes. Xu et al. (2018) explored the use of N-methoxybenzamides in chemodivergent annulations, a process essential in the synthesis of complex organic molecules (Xu, Zheng, Yang, & Li, 2018).

Medical Imaging Applications

There is also interest in medical imaging applications. For instance, Caveliers et al. (2002) researched the use of iodobenzamide derivatives in visualizing primary breast tumors in vivo, suggesting potential applications of similar compounds in medical diagnostics (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Antibacterial Properties

In the field of microbiology, 3-Methoxybenzamide, a derivative, was studied by Ohashi et al. (1999) for its effects on cell division in bacteria, showing its potential as an antibacterial agent (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).

Safety And Hazards

N,N-diethyl-2-methoxybenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Zukünftige Richtungen

The use of N,N-diethyl-2-methoxybenzamide as a synthesis solvent for either materials synthesis or chemical synthesis is currently unexplored . Its use could lower production barriers and facilitate applications such as drug delivery . Furthermore, N,N-diethyl-2-methoxybenzamide-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release insect repellent formulations .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIIUAIWXACNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323988 | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-methoxybenzamide | |

CAS RN |

51674-10-3 | |

| Record name | 51674-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Chlorophenyl)ethenyl]quinoline](/img/structure/B1605920.png)